
(1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is a chiral compound characterized by the presence of two benzimidazole groups attached to an ethane-1,2-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol typically involves the condensation of benzimidazole derivatives with ethane-1,2-diol under controlled conditions. One common method involves the use of a strong acid catalyst to facilitate the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, (1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.
作用机制
The mechanism of action of (1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various cellular effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(1S,2S)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol: The enantiomer of the compound, with similar properties but different chiral configuration.
1,2-bis(1H-benzimidazol-2-yl)ethane: Lacks the diol groups, leading to different chemical and biological properties.
1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-dione: Contains carbonyl groups instead of hydroxyl groups, affecting its reactivity and applications.
Uniqueness
(1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is unique due to its chiral nature and the presence of both benzimidazole and diol groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
361519-86-0 |
|---|---|
分子式 |
C16H14N4O2 |
分子量 |
294.31 g/mol |
IUPAC 名称 |
(1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C16H14N4O2/c21-13(15-17-9-5-1-2-6-10(9)18-15)14(22)16-19-11-7-3-4-8-12(11)20-16/h1-8,13-14,21-22H,(H,17,18)(H,19,20)/t13-,14-/m0/s1 |
InChI 键 |
ALWIRKFXMNFYBB-KBPBESRZSA-N |
手性 SMILES |
C1=CC=C2C(=C1)NC(=N2)[C@H]([C@@H](C3=NC4=CC=CC=C4N3)O)O |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C3=NC4=CC=CC=C4N3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



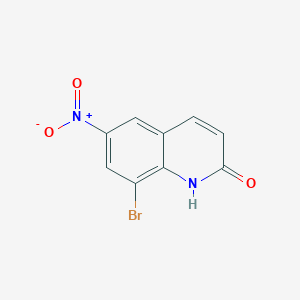
![methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13903973.png)
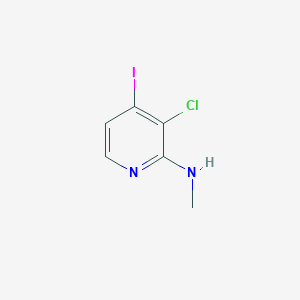
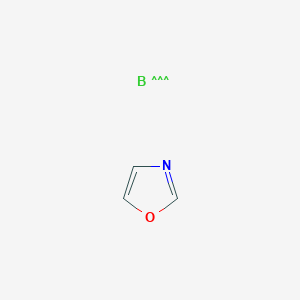
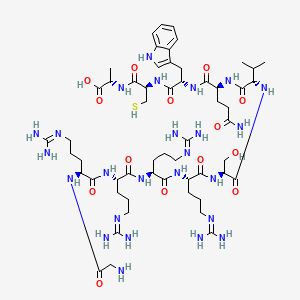
![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
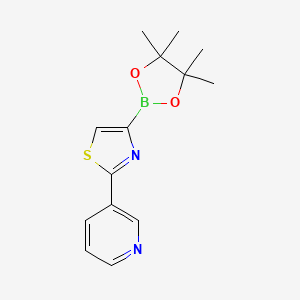
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)

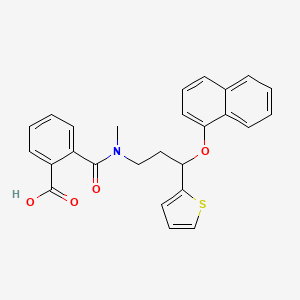
![(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13904022.png)
